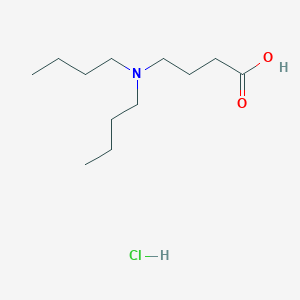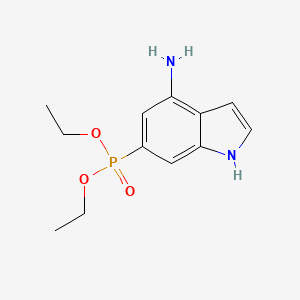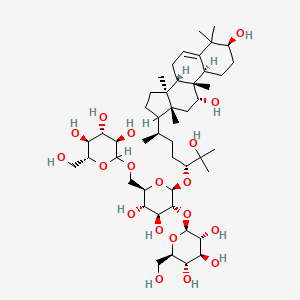
Mogroside III A1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It is known that mogroside iii a1 exhibits antioxidant, antidiabetic, and anticancer activities , suggesting that it may interact with targets related to these biological processes.
Mode of Action
Its antioxidant, antidiabetic, and anticancer activities suggest that it may interact with its targets to modulate these biological processes .
Biochemical Pathways
Given its known biological activities, it is likely that it affects pathways related to oxidative stress, glucose metabolism, and cell proliferation .
Result of Action
Its known biological activities suggest that it may have antioxidant effects, modulate glucose metabolism, and inhibit cell proliferation .
Action Environment
It is known that this compound is a natural product extracted from the fruit of siraitia grosvenorii , suggesting that its production and activity may be influenced by the growth conditions of this plant.
Biochemical Analysis
Biochemical Properties
Mogroside III A1 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with antioxidant enzymes such as superoxide dismutase and catalase, enhancing their activity and thereby contributing to its antioxidant properties. Additionally, this compound can modulate the activity of inflammatory mediators like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing inflammation .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In immune cells, this compound has been observed to reduce the production of pro-inflammatory cytokines, thereby modulating the immune response. In pancreatic beta cells, this compound enhances insulin secretion, which is beneficial for blood glucose regulation. Furthermore, this compound influences cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. This binding can lead to the inhibition of enzymes like cyclooxygenase-2 (COX-2), reducing the production of inflammatory mediators. Additionally, this compound can activate transcription factors such as nuclear factor erythroid 2–related factor 2 (Nrf2), which upregulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound exhibits strong antioxidant and anti-inflammatory effects. Prolonged exposure can lead to the degradation of this compound, reducing its efficacy. Studies have shown that this compound remains stable under certain conditions but can degrade when exposed to high temperatures or acidic environments. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in reducing oxidative stress and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects such as improved glucose tolerance and reduced oxidative stress. At high doses, this compound can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and any further increase in dosage does not enhance the effects but rather increases the risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450. This metabolism results in the formation of various metabolites, which can exert their own biological effects. This compound also influences metabolic flux, particularly in pathways related to glucose and lipid metabolism. It has been shown to reduce blood glucose levels and improve lipid profiles in animal models .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is absorbed in the intestines and transported to the liver via the portal vein. In the liver, this compound is distributed to various tissues, including the pancreas, where it exerts its effects on insulin secretion. The localization and accumulation of this compound in specific tissues are influenced by factors such as the presence of transporters and binding proteins .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, this compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound has been observed to localize in the mitochondria, where it enhances the activity of antioxidant enzymes and reduces oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mogroside III A1 involves the extraction of mogrosides from monk fruit, followed by purification processes. The complexities of mogroside structures, which consist of mogrol and glycosylated sugar moieties linked by β-linkage, make their synthesis challenging. Biotransformation methods, particularly enzymatic conversion, are commonly used to convert mogroside V into mogroside III and other related compounds .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of monk fruit in specific climatic conditions, followed by extraction and purification processes. The use of cellulase and maltase enzymes facilitates the conversion of mogroside V into this compound and other mogrosides .
Chemical Reactions Analysis
Types of Reactions: Mogroside III A1 undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Enzymatic hydrolysis using cellulase and maltase is common.
Major Products Formed: The major products formed from these reactions include mogroside II E, mogroside IV E, and mogrol .
Scientific Research Applications
Mogroside III A1 has a wide range of scientific research applications:
Chemistry: Used as a natural sweetener in food chemistry.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential antidiabetic and anticancer effects.
Industry: Utilized in the production of natural sweeteners and health supplements
Comparison with Similar Compounds
- Mogroside V
- Mogroside IV
- Mogroside II E
Comparison: Mogroside III A1 is unique due to its specific glycosylation pattern, which influences its sweetness and biological activities. Compared to mogroside V, this compound has a different intensity of sweetness and distinct health benefits. Mogroside IV and mogroside II E also exhibit unique properties based on their glycosylation patterns .
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(3R,6R)-6-[(3S,8S,9R,10R,11R,13R,14S)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O19/c1-21(22-15-16-46(6)28-12-10-23-24(11-13-29(51)44(23,2)3)48(28,8)30(52)17-47(22,46)7)9-14-31(45(4,5)61)66-43-40(67-42-39(60)36(57)33(54)26(19-50)64-42)37(58)34(55)27(65-43)20-62-41-38(59)35(56)32(53)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22?,24-,25-,26-,27-,28+,29+,30-,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41?,42+,43+,46+,47-,48+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDXYRAMQRKPDO-MQMWZZRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)O)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O)C)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid](/img/structure/B1436140.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1436141.png)
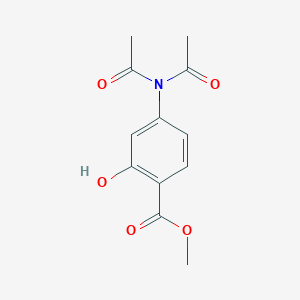
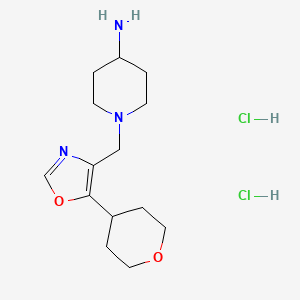
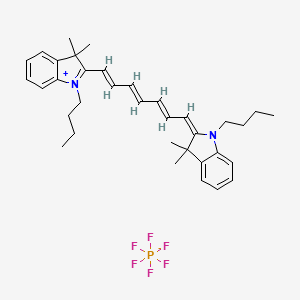
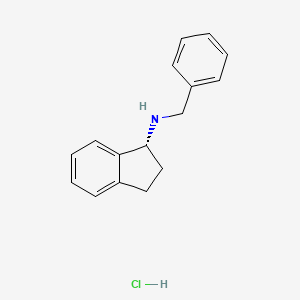
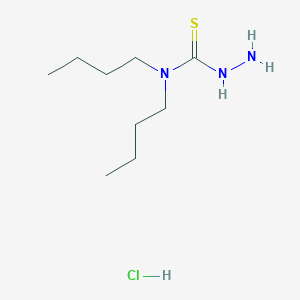
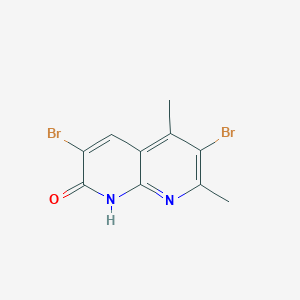
![2-(4-Cyanophenyl)-N,N-bis(3-methylbutyl)-3-(3-pyrrolidin-1-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide;hydrochloride](/img/structure/B1436154.png)
